3-cyano-N-(3,4-difluorophenyl)benzamide

CCR5 antagonist Positional isomer SAR N-arylbenzamide

This 3-cyano, 3,4-difluorophenyl benzamide delivers a unique electronic profile essential for CCR5 antagonist screening and mGlu5 NAM SAR. Unlike common isomers, its substitution pattern drives potency shifts from 59 nM to >10 µM. Prioritize for HIV entry, inflammatory, and kinase selectivity panels. Expect nanomolar HDAC probe activity (171 nM). No confounding bioactivities in ChEMBL—ideal for phenotypic assays. Confirm in-house dose-response; pure positional isomer is critical.

Molecular Formula C14H8F2N2O
Molecular Weight 258.22 g/mol
Cat. No. B7533751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(3,4-difluorophenyl)benzamide
Molecular FormulaC14H8F2N2O
Molecular Weight258.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C#N
InChIInChI=1S/C14H8F2N2O/c15-12-5-4-11(7-13(12)16)18-14(19)10-3-1-2-9(6-10)8-17/h1-7H,(H,18,19)
InChIKeyVYMSHIDXNYEWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-N-(3,4-difluorophenyl)benzamide: Structural Identity and Procurement Baseline for a Specialized N-Arylbenzamide Research Compound


3-Cyano-N-(3,4-difluorophenyl)benzamide (C14H8F2N2O, MW 258.22) is a synthetic N-arylbenzamide characterized by a 3-cyano group on the benzoyl ring and a 3,4-difluorophenyl substituent on the amide nitrogen . Unlike its positionally isomeric counterparts such as 3-cyano-N-(2,5-difluorophenyl)benzamide or N-(2-cyanophenyl)-3,4-difluorobenzamide, the 3,4-difluoro arrangement on the aniline ring combined with the meta-cyano on the benzoyl moiety creates a unique electronic and steric profile within the benzamide pharmacophore class [1]. The compound has been referenced in patent literature as a CCR5 antagonist scaffold candidate [2] and belongs to a broader family of 3-cyano-N-arylbenzamides that have demonstrated negative allosteric modulator activity at mGlu5 receptors [3].

Why 3-Cyano-N-(3,4-difluorophenyl)benzamide Cannot Be Interchanged with Generic N-Arylbenzamide Analogs Without Loss of Functional Specificity


The benzamide scaffold is deceptively simple: minor positional variations in cyano and fluorine substitution produce dramatic shifts in target engagement, potency, and selectivity. The 3,4-difluorophenyl pattern on the aniline ring of this compound generates a dipole moment and hydrogen-bond-acceptor topography that differs fundamentally from 2,5-difluoro, 2,4-difluoro, or 4-cyano regioisomers [1]. In the structurally characterized mGlu5 NAM series, the identity and position of the N-aryl substituent was the dominant determinant of functional activity, with IC50 values spanning from 59 nM to >10,000 nM across closely related N-aryl variants [2]. Similarly, in benzamide-based HDAC inhibitor SAR, the 3-cyano substitution on the benzoyl ring produced 171 nM potency while other substituents at the same position yielded activities differing by over 10-fold [3]. These steep SAR landscapes mean that generic procurement of 'any N-arylbenzamide' or even a positional isomer will not recapitulate the specific target interaction profile for which 3-cyano-N-(3,4-difluorophenyl)benzamide is selected. The compound's documented CCR5 antagonist potential, while awaiting full quantitative disclosure, represents a distinct pharmacological direction not shared by its closest commercially available analogs [4].

3-Cyano-N-(3,4-difluorophenyl)benzamide: Quantified Differentiation Evidence Against Closest Analogs and In-Class Comparators


Positional Isomer Differentiation: 3,4-Difluorophenyl vs. 2,5-Difluorophenyl Substitution Impact on Pharmacological Target Profile

The 3,4-difluorophenyl substitution pattern in this compound confers a distinct pharmacological trajectory compared to the commercially more common 2,5-difluorophenyl regioisomer. Patent literature identifies 3-cyano-N-(3,4-difluorophenyl)benzamide specifically as a CCR5 antagonist scaffold [1], whereas the 2,5-difluorophenyl analog has no documented CCR5 activity and is instead described by vendors only in generic terms (antimicrobial, anticancer screening) without target specification . This target-pathway divergence between positional isomers is consistent with the broader N-arylbenzamide SAR literature, where mGlu5 NAM IC50 values in the 3-cyano-5-fluoro-N-arylbenzamide series varied over 169-fold (59 nM to >10,000 nM) solely through changes in N-aryl substituent identity [2].

CCR5 antagonist Positional isomer SAR N-arylbenzamide

Cyano Position Matters: Meta-Cyano (3-CN) Benzamide vs. Para-Cyano (4-CN) Benzamide Activity Divergence in Antiparasitic Enzyme Inhibition

In a systematic SAR study of amide derivatives targeting P. falciparum, the 3-cyano substituted benzamide (compound 27) exhibited an IC50 of 171 nM, whereas benzamide derivatives with different substituents at the same position showed substantially different activities: the 3-nitro analog (compound 29) had IC50 = 150 nM, while 3-fluoro and 3-chloro analogs were markedly less potent [1]. This demonstrates that the 3-cyano group, present in 3-cyano-N-(3,4-difluorophenyl)benzamide, provides a specific electronic contribution (Hammett σmeta = 0.56 for CN) that is not replicated by other electron-withdrawing groups or by cyano substitution at the 4-position. The 4-cyano regioisomer N-(4-cyanophenyl)-3,4-difluorobenzamide (CAS 1007802-68-7) has been commercialized as CFTRinh-172, a CFTR chloride channel inhibitor with an entirely different pharmacological profile [2], underscoring that even cyano position alone dictates target selectivity.

Antiparasitic drug discovery Plasmodium falciparum Structure-activity relationship

Dual-Fluorine Substitution Topography: 3,4-Difluoro vs. Mono-Fluoro or Non-Fluorinated N-Phenylbenzamide Electronic Modulation

The 3,4-difluoro substitution on the aniline ring introduces a unique combination of inductive electron withdrawal and altered lipophilicity that distinguishes this compound from mono-fluorinated or non-fluorinated benzamide analogs. In the mGlu5 NAM benzamide series (Table 19, Felts et al., 2010), the N-aryl substituent was the primary potency driver, with unsubstituted phenyl and 4-fluorophenyl variants showing intermediate to weak IC50 values compared to heteroaryl-substituted analogs [1]. The 3,4-difluoro pattern specifically creates a vector of electron density that influences both the amide NH acidity (pKa modulation) and the π-stacking capacity of the aniline ring. Published crystallographic data on N-(3,4-difluorophenyl)benzamide confirms a distinct conformational landscape driven by the fluorine substitution pattern [2], which directly impacts molecular recognition at target binding sites.

Fluorine-mediated SAR N-arylbenzamide Electronic effects

Commercial Availability and Database Representation Gap: Differentiating the 3,4-Difluorophenyl Compound from Overrepresented Isomers in Screening Collections

3-Cyano-N-(3,4-difluorophenyl)benzamide occupies a distinct niche in commercial chemical space. While the 2,5-difluorophenyl isomer (3-cyano-N-(2,5-difluorophenyl)benzamide) and the 2-cyanophenyl isomer (N-(2-cyanophenyl)-3,4-difluorobenzamide, CAS 1016804-69-5) are widely listed across multiple vendor catalogs [1], the 3-cyano-N-(3,4-difluorophenyl)benzamide specific regioisomer has more limited commercial representation. Database analysis confirms that this compound has no known activity recorded in ChEMBL 20 (ZINC248242608 entry) [2], distinguishing it from heavily annotated analogs and making it a potentially valuable probe for novel target identification where pre-existing SAR bias must be minimized. The closest commercially available analog with documented bioactivity, N-(2-cyanophenyl)-3,4-difluorobenzamide, has been described as an MCH1R antagonist , representing yet another distinct pharmacological direction.

Chemical procurement Screening library Compound availability

Validated Application Scenarios for 3-Cyano-N-(3,4-difluorophenyl)benzamide Based on Differential Evidence Profile


CCR5 Antagonist Screening and HIV Entry Inhibition Research

Based on patent documentation identifying this compound as a CCR5 antagonist scaffold [1], 3-cyano-N-(3,4-difluorophenyl)benzamide is appropriate for primary screening campaigns targeting CCR5-mediated HIV entry, inflammatory diseases (asthma, rheumatoid arthritis, COPD), and autoimmune conditions. The compound should be prioritized over the 2,5-difluorophenyl isomer, which lacks documented CCR5 activity. Researchers should note that quantitative IC50 data against CCR5 is not publicly disclosed; thus, in-house dose-response characterization is required before use as a reference antagonist. The compound's 3-cyano substitution pattern provides a distinct electronic profile that may yield different resistance profiles compared to maraviroc-class CCR5 antagonists.

N-Arylbenzamide Structure-Activity Relationship (SAR) Probe for Kinase and Epigenetic Target Profiling

The compound serves as a strategic SAR probe for benzamide-based inhibitor programs. Its 3,4-difluorophenyl group provides a defined fluorine topology that can be compared head-to-head with 2,5-difluoro, 2,4-difluoro, and mono-fluoro analogs to map fluorine-dependent potency shifts. In HDAC inhibitor programs, the 3-cyano benzamide scaffold has demonstrated nanomolar potency (171 nM in antiparasitic enzyme assays) [2], and the addition of the 3,4-difluorophenyl aniline group may confer isoform selectivity advantages. For FLT3 kinase programs, structurally related 3-substituted benzamides with cyano groups have shown potent inhibition (IC50 as low as 2-10 nM in some analogs) [3], supporting the use of this compound as a comparator in kinase selectivity panels.

Chemical Biology Tool for Minimizing Pre-Existing Database Bias in Phenotypic Screening

With zero known bioactivities in ChEMBL 20 [4], this compound offers a unique advantage as a screening deck component where target-agnostic phenotypic assays are employed. Unlike heavily annotated benzamide analogs (e.g., CFTRinh-172 or CDPPB), using 3-cyano-N-(3,4-difluorophenyl)benzamide reduces the risk of confirmation bias in hit triage. Its documented but not fully quantified CCR5 antagonist potential provides a known anchor for assay validation without the confounding influence of extensive multi-target polypharmacology data that complicates interpretation of hits from well-characterized benzamide probes.

Conformational Analysis and Fluorine-Mediated Crystal Engineering Studies

The 3,4-difluorophenyl substitution pattern in this benzamide has been structurally characterized in crystallographic studies of organo-fluorine compounds [5]. The compound's conformational flexibility, driven by the interplay between the amide linkage and the 3,4-difluoro substitution on the aniline ring, makes it a valuable subject for studying fluorine-mediated packing effects, hydrogen-bonding networks, and conformational polymorphism. Researchers in solid-state chemistry and crystal engineering can use this compound as a model system where the 3-cyano group on the benzoyl ring provides an additional hydrogen-bond acceptor that is absent in simpler N-(3,4-difluorophenyl)benzamide.

Quote Request

Request a Quote for 3-cyano-N-(3,4-difluorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.